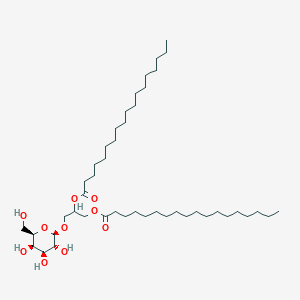
monogalactosyl diglyceride
Overview
Description
Monogalactosyl diglyceride mixture is a type of glycolipid predominantly found in the chloroplast membranes of plants and algae. It plays a crucial role in the photosynthetic process by participating in the formation of the thylakoid membrane structure. This compound is characterized by a glycerol backbone esterified with two fatty acid chains and a single galactose moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Monogalactosyl diglyceride can be synthesized through enzymatic reactions involving monogalactosyldiacylglycerol synthase. This enzyme catalyzes the transfer of a galactose moiety from uridine diphosphate galactose to diacylglycerol, forming this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources such as spinach chloroplasts. The extraction process includes lipid extraction using solvents like chloroform and methanol, followed by purification through thin-layer chromatography .
Chemical Reactions Analysis
Types of Reactions: Monogalactosyl diglyceride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of reactive oxygen species, leading to the formation of oxidized lipid products.
Hydrolysis: Enzymatic hydrolysis by lipases can break down this compound into free fatty acids and monogalactosyl glycerol.
Substitution: The galactose moiety can be substituted with other sugar molecules through glycosylation reactions.
Common Reagents and Conditions:
Oxidation: Reactive oxygen species or chemical oxidants.
Hydrolysis: Lipases or acidic conditions.
Substitution: Glycosyltransferases and sugar donors like uridine diphosphate glucose.
Major Products Formed:
Oxidation: Oxidized lipid derivatives.
Hydrolysis: Free fatty acids and monogalactosyl glycerol.
Substitution: Glycosylated derivatives with different sugar moieties.
Scientific Research Applications
Monogalactosyl diglyceride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid-lipid and lipid-protein interactions in membrane systems.
Biology: It plays a significant role in the study of photosynthesis and thylakoid membrane dynamics.
Medicine: this compound has been investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the formulation of cosmetics and food products due to its emulsifying properties.
Mechanism of Action
Monogalactosyl diglyceride exerts its effects primarily through its role in the thylakoid membrane. It helps maintain the structural integrity and fluidity of the membrane, which is essential for the proper functioning of photosynthetic protein complexes. The compound interacts with various proteins and pigments within the membrane, facilitating efficient energy transfer and electron transport during photosynthesis .
Comparison with Similar Compounds
Digalactosyl diglyceride: Similar in structure but contains two galactose moieties.
Phosphatidylglycerol: Another lipid found in thylakoid membranes but contains a glycerol backbone with phosphate and glycerol groups.
Uniqueness: Monogalactosyl diglyceride is unique due to its single galactose moiety, which imparts specific structural and functional properties to the thylakoid membrane. Its ability to form non-bilayer structures distinguishes it from other membrane lipids, contributing to its critical role in photosynthesis .
Properties
IUPAC Name |
[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H86O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-36-38(37-53-45-44(51)43(50)42(49)39(35-46)55-45)54-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-46,49-51H,3-37H2,1-2H3/t38?,39-,42+,43+,44-,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLTVZLYPPIIID-XMGVTQGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H86O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961896 | |
| Record name | 3-(Hexopyranosyloxy)propane-1,2-diyl dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
787.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41670-62-6 | |
| Record name | 1,2-Distearoylmonogalactosylglyceride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041670626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hexopyranosyloxy)propane-1,2-diyl dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




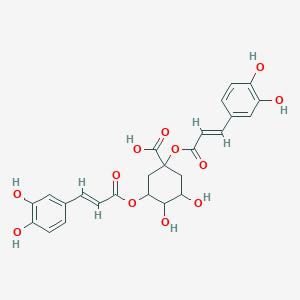

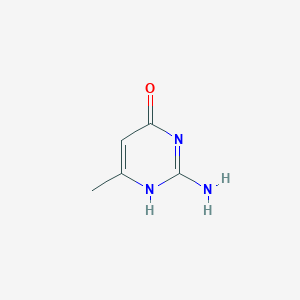
![benzhydryl (6R,7R)-3-methyl-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B160898.png)

![2-Methyl-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B160903.png)
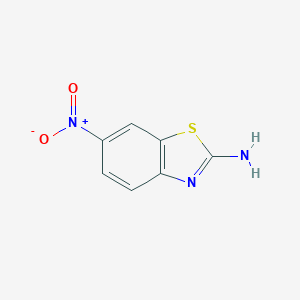

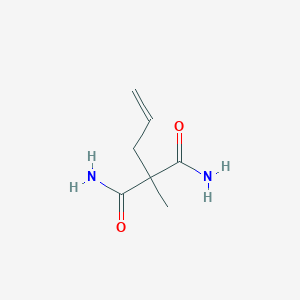

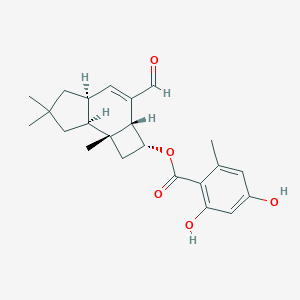
![1-methyl-5-propan-2-yl-6,7-dioxa-2-thiabicyclo[3.2.0]heptane](/img/structure/B160910.png)
